N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-chlorothiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-5-chlorothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2S3/c1-11(26)25-9-8-12-16(10-25)30-21(24-19(27)15-6-7-17(22)28-15)18(12)20-23-13-4-2-3-5-14(13)29-20/h2-7H,8-10H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMFDNVASTGHZTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(S5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-chlorothiophene-2-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Chemical Structure
The compound is characterized by a complex structure that includes a benzo[d]thiazole moiety and a tetrahydrothieno[2,3-c]pyridine framework. Its molecular formula is . The presence of these functional groups suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation .
- Case Studies : In vitro studies demonstrated that derivatives with similar structures inhibited the growth of various cancer cell lines, including breast and colon cancer cells .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been explored against several pathogens:
- Bacterial Inhibition : It has shown promising activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate effectiveness comparable to known antibiotics .
- Fungal Activity : The compound also exhibits antifungal properties against species such as Candida albicans .
Anti-inflammatory Effects
This compound has been evaluated for its anti-inflammatory potential:
- In Vivo Studies : Animal models have shown that treatment with this compound reduces markers of inflammation such as TNF-alpha and IL-6 .
- Mechanistic Insights : It is believed to inhibit the NF-kB signaling pathway, which plays a crucial role in inflammatory responses .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound:
| Structural Feature | Effect on Activity |
|---|---|
| Benzo[d]thiazole moiety | Enhances anticancer activity |
| Tetrahydrothieno[2,3-c]pyridine | Contributes to antimicrobial properties |
| Chlorothiophene group | Increases overall potency |
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups, enhancing its reactivity and biological activity. The presence of the benzo[d]thiazole moiety is particularly significant as it contributes to the compound's pharmacological properties. Characterization techniques such as NMR, IR spectroscopy, and crystallography are employed to confirm the structure and purity of the compound.
2.1 Antimicrobial Properties
Research indicates that compounds with similar structures to N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-chlorothiophene-2-carboxamide exhibit significant antimicrobial activity against a range of bacterial and fungal pathogens. For instance, derivatives of benzothiazole have shown promising results in inhibiting growth in both Gram-positive and Gram-negative bacteria .
2.2 Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. Similar compounds have been evaluated for their efficacy against various cancer cell lines, including breast cancer (MCF7). The mechanism of action often involves the induction of apoptosis in cancer cells and the inhibition of tumor growth through targeting specific cellular pathways .
Applications in Medicinal Chemistry
4.1 Drug Development
The unique structural features of this compound make it a candidate for further development as a therapeutic agent. Its potential applications include:
- Antimicrobial agents : Targeting drug-resistant strains of bacteria.
- Anticancer therapies : Developing novel chemotherapeutic agents that can overcome resistance mechanisms in cancer cells.
4.2 Molecular Modeling Studies
Molecular docking studies are often performed to predict the binding affinity of this compound to various biological targets. These studies help elucidate the structure–activity relationship (SAR) and guide further modifications to enhance efficacy and selectivity .
Case Studies
Several studies have highlighted the potential applications of compounds related to this compound:
Comparison with Similar Compounds
Comparison with Structurally Related Heterocyclic Compounds
Below is a comparative analysis of key features:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Core Heterocycles: The target compound’s tetrahydrothieno[2,3-c]pyridine core differs from the thiazolo-pyrimidine (11a/b) and pyrimido-quinazoline (12) systems in . Thiazolo-pyrimidines (11a/b) exhibit planar aromatic cores, whereas the target’s partially saturated tetrahydrothieno-pyridine may enhance conformational flexibility .
Substituent Effects: Electron-withdrawing groups (e.g., 5-Cl in the target, cyano in 11b/12) lower electron density, affecting reactivity and binding. The 5-chlorothiophene in the target may enhance lipophilicity compared to the 5-methylfuran in 11a/b . Substituent bulk: The 2,4,6-trimethylbenzylidene group in 11a increases steric hindrance relative to the smaller 4-cyanobenzylidene in 11b, correlating with higher melting points (243–246°C vs. 213–215°C) .
Synthetic Yields: Compounds 11a/b and 12 were synthesized in moderate yields (57–68%) via condensation and cyclization reactions.
Spectroscopic Data :
- IR spectra for 11a/b and 12 show CN stretches near 2,200 cm⁻¹, consistent with nitrile groups. The target’s 5-chlorothiophene carboxamide would exhibit distinct IR signatures (e.g., amide C=O ~1,650 cm⁻¹ and C-Cl ~550 cm⁻¹) .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for constructing the tetrahydrothieno[2,3-c]pyridine core?
- The core is synthesized via cyclocondensation of ethyl 4,5-disubstituted 2-azido-3-thiophenecarboxylates under reflux with triethylamine in 1,4-dioxane . Annulation strategies using chloroacetic acid and aromatic aldehydes in acetic anhydride/acetic acid with sodium acetate as a catalyst are also applicable for related heterocycles . Post-cyclization modifications (e.g., acetylation at the 6-position) employ acetyl chloride in dichloromethane with DMAP catalysis .
Q. Which spectroscopic techniques confirm structural integrity and purity?
- Multi-technique validation includes:
- IR spectroscopy for functional groups (C=O at ~1700 cm⁻¹, C-S-C at ~680 cm⁻¹) .
- ¹H/¹³C NMR for proton/carbon environments (e.g., benzo[d]thiazole protons at δ 7.2–8.1 ppm) .
- HRMS for molecular formula validation (e.g., [M+H]⁺ with <2 ppm error) .
Q. How is the 5-chlorothiophene moiety introduced during synthesis?
- The 5-chlorothiophene-2-carboxamide group is incorporated via nucleophilic aromatic substitution using 5-chlorothiophene-2-carbonyl chloride in THF at 0–5°C . Direct chlorination with N-chlorosuccinimide (NCS) in DMF at 80°C for 4 hours is an alternative .
Q. What in vitro assays evaluate biological activity?
- Enzyme inhibition : APE1 activity is measured via fluorescent oligonucleotide cleavage assays (pH 7.5, 10 mM MgCl₂) .
- Cytotoxicity : HeLa cells treated with alkylating agents (e.g., temozolomide) are analyzed via MTT assays to determine EC₅₀ values .
Q. Which purification methods are optimal for isolation?
- Flash chromatography (hexane/EtOAc gradients) removes polar byproducts .
- Reverse-phase HPLC (C18 column, acetonitrile/water gradients) achieves >95% purity .
Advanced Research Questions
Q. How are SAR studies designed to optimize APE1 inhibitory potency?
- Approaches :
- Vary substituents at 6-acetyl and benzo[d]thiazole positions via parallel synthesis .
- Measure IC₅₀ shifts in enzyme assays (n=3 replicates) .
- Use computational docking (AutoDock Vina) to correlate activity with APE1 catalytic site binding .
Q. How to resolve discrepancies between enzyme inhibition and cellular cytotoxicity data?
- Strategies :
- Quantify cellular uptake via LC-MS/MS after 24-hour exposure .
- Perform RNA-seq to identify compensatory pathways .
- Screen against homologous enzymes (e.g., APE2) to assess selectivity .
Q. What crystallographic strategies determine the compound’s binding mode with APE1?
- Protocol :
- Co-crystallize with human APE1 (purified via Ni-NTA chromatography) .
- Soak crystals in 5 mM compound solution for 24 hours .
- Collect data using synchrotron radiation (λ = 1.0 Å) and refine with SHELXL-2018 .
Q. How do metabolic stability assays guide lead optimization?
- Methods :
- Measure intrinsic clearance (Clint) in human liver microsomes via LC-MS/MS .
- Replace labile esters with amides to improve half-life (>60 min vs. <15 min) .
Q. What strategies enhance blood-brain barrier penetration?
- Optimization :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
